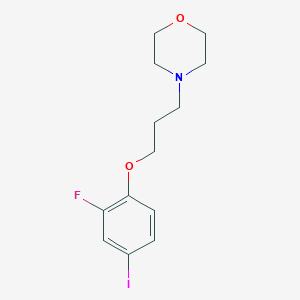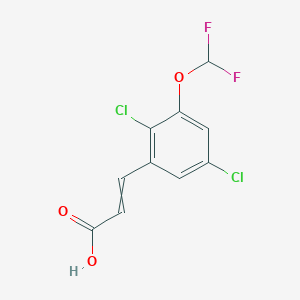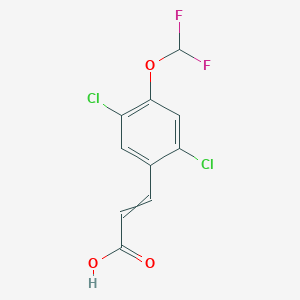![molecular formula C15H11ClF3N3O3 B1413719 N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea CAS No. 2197063-04-8](/img/structure/B1413719.png)
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea (NCT) is a relatively new synthetic compound that is gaining attention in the scientific community for its potential applications in research and development. NCT has been studied for its unique molecular structure and its ability to interact with other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization Research on urea derivatives often focuses on their synthesis, characterization, and potential as intermediates in the production of various chemical agents. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate of antitumor agent sorafenib, demonstrates the relevance of such compounds in medicinal chemistry. The process involves the reaction of 4-chloro-3-trifluoromethylaniline with triphosgene to yield the desired urea derivative, highlighting the role of these compounds in the synthesis of complex pharmaceuticals (Yan Feng-mei & Liu He-qin, 2009).
Biological Activity and Potential Therapeutic Applications Urea derivatives are also explored for their biological activities, including their potential as cytokinin agents in plant biology, which regulate cell division and growth. A study on N-phenyl-N′-(4-pyridyl)urea derivatives tested their cytokinin activity, demonstrating significant effects on tobacco callus bioassay. Certain derivatives exhibited high activity, suggesting their use in agricultural biotechnology to enhance plant growth and productivity (Soshiro Takahashi et al., 1978).
Material Science and Polymer Chemistry In material science, urea derivatives serve as initiators in polymer chemistry, such as in the ring-opening polymerization of epoxides. A study on N-aryl-N′-pyridyl ureas, including those with trifluoromethyl groups, evaluated their use as thermal latent initiators, demonstrating the influence of substituents on polymerization rates. This research underscores the utility of such compounds in developing advanced materials with tailored properties (N. Makiuchi, A. Sudo, & T. Endo, 2015).
Advanced Analytical Techniques Furthermore, urea derivatives are subjects of analytical studies to improve detection and quantification methods. Techniques such as gas-liquid chromatography have been employed to analyze urea compounds and related substances, enhancing our ability to study these chemicals in various matrices and applications (A. Heyn, M. Zaranyika, & J. Goldberg, 1982).
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWPJKOBJCLOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
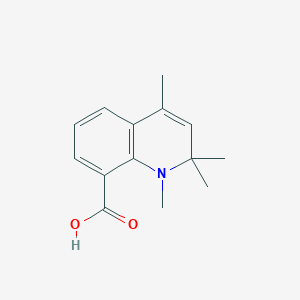
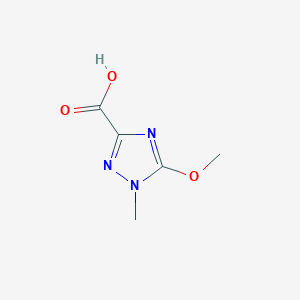
![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)
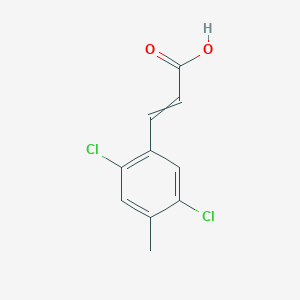

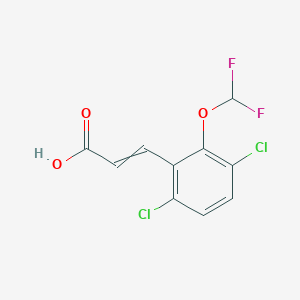
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
